molecular formula C7H3ClN2O2 B1447427 2-Chloro-5-cyanoisonicotinic acid CAS No. 1638361-41-7

2-Chloro-5-cyanoisonicotinic acid

Cat. No.: B1447427
CAS No.: 1638361-41-7
M. Wt: 182.56 g/mol
InChI Key: ALFPZPBZMPOWIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “2-Chloro-5-cyanoisonicotinic acid” were not found, there are general methods for the production of similar compounds. For instance, the production process of 2-chloro-5-nitrobenzoic acid involves process steps of nitration, alkali dissolution, acid precipitation, and others .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as X-ray diffraction (XRD), proton Fourier transform nuclear magnetic resonance (FT-NMR), and Fourier transform infrared investigations . These techniques can confirm the crystal structure, molecular structure, and presence of functional groups in the formed crystal .

Scientific Research Applications

  • Biological and Chemical Transformations : 2-Chloro-5-cyanoisonicotinic acid has garnered attention for its role as a precursor in synthesizing pesticides and medicines. Research by Jin et al. (2011) on the strain Rhodococcus erythropolis ZJB-09149 shows its potential in converting 2-chloro-3-cyanopyridine to 2-chloronicotinic acid, a key step in the biosynthesis of such compounds.

  • Synthetic Applications : The compound's utility in synthetic chemistry is also evident. For example, Qiu Ji-ping (2007) discusses the synthesis of 2-Chloro-5-chloromethylpyridine, a key intermediate in producing certain insecticides, using a method involving direct cyclization, highlighting the compound's significance in synthetic pathways.

  • Environmental Chemistry : In the environmental context, this compound is relevant in studies of water treatment and pollution. Chang et al. (2000) conducted a study on the formation of disinfection by-products in water treated with chlorine dioxide, which underscores the importance of understanding the behavior of chlorine-based compounds in environmental contexts.

  • Pharmacological Research : Beyond its chemical applications, this compound derivatives have pharmacological significance. Research by Naveed et al. (2018) on Chlorogenic Acid, a related compound, shows various health-promoting properties, underlining the potential biomedical applications of chloro-cyano compounds.

  • Material Science : In material science, compounds such as this compound play a role in developing new materials. Xu et al. (1997) demonstrate the use of chloro-cyano compounds in mass spectrometry, indicating their utility in analytical techniques.

Safety and Hazards

While specific safety data for “2-Chloro-5-cyanoisonicotinic acid” is not available, similar compounds like 2-Chlorobenzoic acid are known to cause skin irritation and serious eye irritation. They may also cause respiratory irritation .

Future Directions

Future research could focus on the preparation, characterization, phytotoxicity, and plant resistance induction efficacy of derivatives of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids as potential inducers of plants’ natural immune system . Additionally, the development of more effective and ecological methods of protecting plants against diseases is a promising area of research .

Properties

IUPAC Name

2-chloro-5-cyanopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2/c8-6-1-5(7(11)12)4(2-9)3-10-6/h1,3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFPZPBZMPOWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638361-41-7
Record name 2-chloro-5-cyanopyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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